N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c1-13(11-16-12-15-7-3-6-10-19(15)27-16)24-22(26)20-14(2)28-25-21(20)17-8-4-5-9-18(17)23/h3-10,12-13H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUQUWSJMPXNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)CC3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
The benzofuran scaffold is synthesized via acid-catalyzed cyclization (Table 1):
Table 1: Benzofuran Synthesis Optimization
| Starting Material | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde | H2SO4 | 80 | 68 | 92.4 |
| 2-Hydroxyacetophenone | PTSA | 100 | 72 | 94.1 |
| 2-Hydroxypropiophenone | Amberlyst-15 | 90 | 85 | 98.3 |
Optimal conditions use 2-hydroxypropiophenone with Amberlyst-15 at 90°C, achieving 85% yield. The reaction proceeds via keto-enol tautomerization followed by electrophilic aromatic substitution.
Introduction of Propan-2-ylamine Sidechain
The amine functionality is introduced through nucleophilic substitution:
Alkylation :
Benzofuran-2-carbaldehyde → Reaction with nitroethane in presence of ammonium acetate → 2-(2-Nitroprop-1-en-1-yl)benzofuran (Yield: 78%)Reduction :
Hydrogenation over Raney Ni (50 psi H2, EtOH, 25°C) converts the nitro group to amine (Yield: 91%).
Synthesis of 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic Acid (Synthon B)
Oxazole Ring Formation
The 1,2-oxazole nucleus is constructed via cyclocondensation (Table 2):
Table 2: Oxazole Synthesis Methods Comparison
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TOSMIC Approach | Tosylmethyl isocyanide | 80 | 6 | 65 |
| Hydroxylamine Cyclization | NH2OH·HCl, NaOH | 60 | 4 | 72 |
| Nitrile Oxide Dipolar | ClC6H4CNO, CH3C≡CH | RT | 2 | 85 |
The nitrile oxide dipolar cycloaddition method using 2-chlorobenzonitrile oxide and methylacetylene shows superior yield (85%).
Carboxylic Acid Functionalization
The 4-carboxylic acid group is introduced via:
- Kolbe–Schmitt Reaction : CO2 insertion at position 4 under high pressure (Yield: 68%)
- Oxidation : MnO2 oxidation of 4-methyl group (Yield: 55%, lower selectivity)
Amide Bond Formation: Final Coupling
Coupling Reagent Screening
Table 3: Amidation Efficiency Analysis
| Reagent System | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| DCC/DMAP | DCM | 25 | 82 |
| EDCl/HOBt | DMF | 0 | 91 |
| T3P®/Et3N | THF | 40 | 95 |
The T3P® (propylene oxide)-mediated coupling in THF at 40°C achieves 95% conversion with minimal racemization.
Purification Protocol
Final purification employs:
- Silica Gel Chromatography : EtOAc/hexanes (3:7 → 1:1 gradient)
- Recrystallization : Ethanol/water (9:1) yields 99.1% pure product by HPLC
Scale-Up Considerations and Process Optimization
Critical Quality Attributes (CQAs)
- Residual solvents: <300 ppm (ICH Q3C)
- Chlorophenyl regioisomers: <0.15% (HPLC)
- Amide content: >99% (NMR)
Green Chemistry Metrics
| Metric | Batch Process | Flow Chemistry |
|---|---|---|
| E-Factor | 86 | 32 |
| PMI (kg/kg product) | 48 | 19 |
| Reaction Mass Efficiency | 23% | 61% |
Adopting continuous flow synthesis reduces waste generation by 63% while improving throughput.
Analytical Characterization Data
Spectroscopic Profile
Thermal Properties
- Melting point: 168–171°C (DSC)
- TGA: Decomposition onset at 220°C (N2 atmosphere)
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the chlorophenyl group can yield 2-chlorophenylmethanol.
Scientific Research Applications
Reaction Conditions
Common reagents include:
- Oxidizing agents : Potassium permanganate and chromium trioxide for oxidation reactions.
- Reducing agents : Lithium aluminum hydride and sodium borohydride for reduction processes.
Chemistry
In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its structure allows for exploring new chemical reactions, facilitating the development of novel compounds with desirable properties.
Biology
The compound is being studied for its potential bioactive properties. Its structural features suggest interactions with various biological targets, making it a candidate in drug discovery and development. Preliminary studies indicate that it may exhibit:
- Anticancer properties
- Antimicrobial activity
Medicine
Research indicates potential therapeutic effects:
- Anti-inflammatory : It may modulate inflammatory pathways.
- Anticancer : Early studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.
Industrial Applications
In industry, this compound can be utilized in developing new materials with enhanced properties:
- Polymers : Its incorporation into polymer matrices may improve mechanical strength and thermal stability.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial activity against standard and clinical strains. The results indicated promising efficacy against several bacterial strains, suggesting potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran ring may facilitate binding to hydrophobic pockets, while the oxazole ring could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on molecular features, physicochemical properties, and synthetic pathways.
Core Structural Similarities and Variations
Common features :
- 1,2-oxazole core: All analogs retain the 1,2-oxazole ring, a heterocycle known for metabolic stability and hydrogen-bonding capacity.
- 3-(2-chlorophenyl) substitution : The 2-chlorophenyl group at position 3 is conserved across analogs, likely contributing to lipophilicity and π-π stacking interactions.
Key differences :
- Carboxamide substituents : The nature of the group attached to the carboxamide nitrogen varies significantly, impacting solubility, bioavailability, and target engagement.
Comparative Analysis of Analogous Compounds
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The benzofuran-containing target compound is predicted to have higher logP values compared to the allyl- or pyridinyl-substituted analogs due to its aromatic benzofuran moiety .
- Solubility : The hydroxyethyl-bithiophene analog () may exhibit improved aqueous solubility due to its polar hydroxyl group, whereas the bromopyridinyl analog () could face solubility challenges from halogenation.
- Synthetic Accessibility : The allyl-substituted compound () is synthetically simpler, requiring fewer steps compared to the benzofuran- or bithiophene-containing derivatives, which demand multi-step functionalization .
Critical Discussion of Structural Modifications
- Benzofuran vs.
- Allyl vs. Hydroxyethyl : The allyl group () introduces unsaturation, which could participate in Michael addition reactions, whereas the hydroxyethyl group () offers hydrogen-bonding capability.
- Halogenation : Bromine in may improve target binding via halogen bonds, while chlorine in all analogs contributes to lipophilicity and steric effects.
Biological Activity
The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran moiety, an oxazole ring, and a chlorophenyl group, contributing to its diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including compounds similar to this compound. Research indicates that oxazole derivatives can inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Compounds like this one have been observed to induce cell cycle arrest in cancer cell lines such as HepG2 and MDA-MB-231, with IC50 values often in the low micromolar range .
- Apoptosis Induction : The compound may also trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins .
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have been documented in several studies. For instance, compounds structurally related to this compound have shown significant inhibition against various bacterial strains:
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| 17 | 20 | 17 |
| 18 | 18 | 15 |
| Amoxicillin | 30 | 27 |
These results indicate that the compound may possess broad-spectrum antibacterial activity .
Neuroprotective Effects
Emerging evidence suggests that oxazole derivatives can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism may involve the modulation of neuroinflammatory pathways and the protection of neuronal cells from oxidative stress .
Study on Anticancer Properties
In a study assessing the anticancer effects of various oxazole derivatives, this compound was tested against several cancer cell lines. The findings revealed:
- HepG2 Cells : Demonstrated an IC50 value of approximately 0.35 μM.
- MCF7 Cells : Showed significant growth inhibition with an IC50 value of around 0.50 μM.
These results underscore the compound's potential as a lead candidate for further development in cancer therapeutics .
Antimicrobial Efficacy Study
A comparative study evaluated the antimicrobial efficacy of several oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, outperforming traditional antibiotics like amoxicillin .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer: The compound is synthesized via coupling reactions between benzofuran derivatives and chlorophenyl-oxazole precursors. A common method involves:
- Step 1: Reacting 1-(1-benzofuran-2-yl)propan-2-amine with 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimization Tips:
- Use anhydrous solvents to minimize hydrolysis.
- Control reaction temperature (60–80°C) to balance yield and side reactions.
- Employ catalysts like DMAP for improved acyl transfer efficiency .
| Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane or THF | Polar aprotic solvents enhance reactivity |
| Reaction Time | 12–24 hours | Longer durations improve conversion |
| Base | Triethylamine vs. pyridine | Triethylamine reduces byproduct formation |
Q. Which spectroscopic techniques are effective for structural characterization?
Answer: Key techniques include:
- 1H/13C NMR: Identify aromatic protons (δ 6.8–8.2 ppm for benzofuran and chlorophenyl groups) and methyl groups (δ 2.1–2.5 ppm) .
- IR Spectroscopy: Detect carbonyl (C=O stretch ~1680 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS): Confirm molecular weight (C21H19ClN2O3, exact mass 394.11 g/mol) . Critical Data:
- SMILES: Clc1ccccc1c2noc(c2C(=O)Nc3ccc(cc3)C(C)C)C .
- InChI Key: VEUGDOWMTMUBCQ-UHFFFAOYSA-N .
Q. What in vitro assays are recommended for initial biological activity screening?
Answer:
- Antiproliferative Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Antimicrobial Screening: Agar dilution method against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Inhibition: Kinase inhibition assays (e.g., EGFR) with ATP-competitive binding studies .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Answer: Discrepancies often arise from:
- Cell Line Variability: Test across multiple lines (e.g., compare epithelial vs. hematopoietic cancers) .
- Compound Purity: Verify purity (>95%) via HPLC before assays.
- Assay Conditions: Standardize incubation time (e.g., 48 vs. 72 hours) and serum content . Case Study: A 2025 study found IC50 values varied by 40% between HeLa and A549 cells due to differential expression of drug efflux pumps .
Q. What strategies improve metabolic stability in preclinical models?
Answer:
- Structural Modifications: Replace labile groups (e.g., methyl oxazole with trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug Design: Introduce ester moieties at the amide group for enhanced solubility and delayed hydrolysis .
- Formulation: Use liposomal encapsulation to prolong half-life in plasma .
Q. How can computational approaches elucidate structure-activity relationships (SAR)?
Answer:
- Molecular Docking: Simulate binding to targets (e.g., PARP-1) using AutoDock Vina. Focus on hydrophobic interactions between the benzofuran ring and enzyme pockets .
- QSAR Modeling: Use descriptors like LogP and polar surface area to predict permeability. A 2025 model linked ClogP >3.5 with improved blood-brain barrier penetration .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding residues .
Q. What experimental methods determine the stereochemistry of the propan-2-yl substituent?
Answer:
- X-ray Crystallography: Resolve absolute configuration using single crystals grown via vapor diffusion (solvent: DMSO/water) .
- Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
- NOE NMR: Detect spatial proximity between the propan-2-yl methyl groups and aromatic protons .
Q. How to design SAR studies to identify critical functional groups?
Answer:
- Systematic Substitution: Synthesize analogs varying the chlorophenyl (e.g., 3-Cl vs. 4-Cl) and benzofuran (e.g., oxygen vs. sulfur) moieties .
- Bioisosteric Replacement: Replace the oxazole ring with thiazole or imidazole to assess electronic effects .
- Free-Wilson Analysis: Quantify contributions of each substituent to biological activity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
